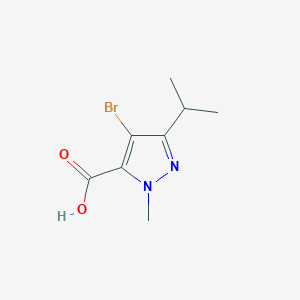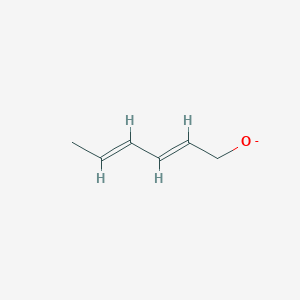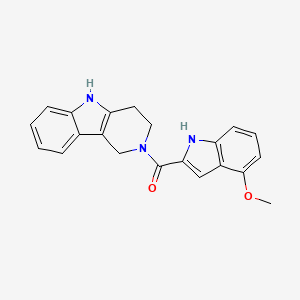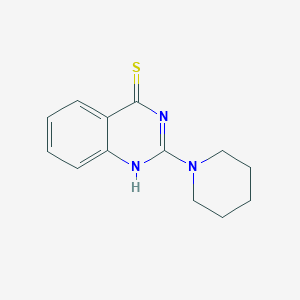
4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromine, isopropyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyrazole and isopropyl bromide.
Alkylation: The pyrazole ring is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced using methyl iodide under basic conditions.
Carboxylation: The final step involves carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Amino or thio derivatives of the pyrazole ring.
Oxidation: Pyrazole N-oxides.
Reduction: Dehalogenated pyrazole derivatives.
Coupling: Biaryl pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the isopropyl and methyl groups, making it less sterically hindered.
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the isopropyl group, influencing its hydrophobicity and steric properties.
Uniqueness
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the isopropyl and methyl groups influence its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGVAOJLCKAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2864970.png)
![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2864973.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B2864975.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2864977.png)

![3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2864981.png)
![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)




